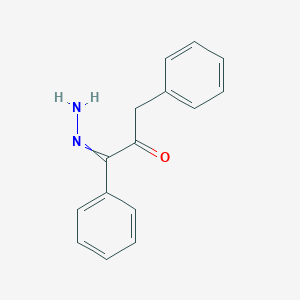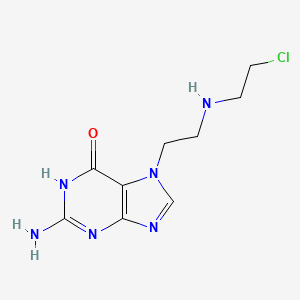
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- is a compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- typically involves multiple steps. One common method includes the reaction of 2-amino-6-chloropurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the temperature maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6H-Purin-6-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amino-substituted purines .
Scientific Research Applications
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide analogs and potential effects on DNA replication and repair.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Mechanism of Action
The mechanism of action of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- involves its interaction with DNA. The compound can intercalate into DNA strands, disrupting the normal function of DNA polymerases and other enzymes involved in DNA replication and repair. This leads to the inhibition of cell division and can induce apoptosis in rapidly dividing cells, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropurine
- 7H-Purine-2,6-diamine
- 6-(Methylthio)-7H-purin-2-amine
- 2-Amino-6-methoxypurine
- 6,8-Dichloro-7H-purin-2-ylamine
Uniqueness
What sets 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloroethylamino group enhances its ability to interact with DNA, making it particularly effective in disrupting DNA processes compared to other purine derivatives .
Properties
CAS No. |
98627-73-7 |
|---|---|
Molecular Formula |
C9H13ClN6O |
Molecular Weight |
256.69 g/mol |
IUPAC Name |
2-amino-7-[2-(2-chloroethylamino)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13ClN6O/c10-1-2-12-3-4-16-5-13-7-6(16)8(17)15-9(11)14-7/h5,12H,1-4H2,(H3,11,14,15,17) |
InChI Key |
QKYIRRJQBMABBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCNCCCl)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
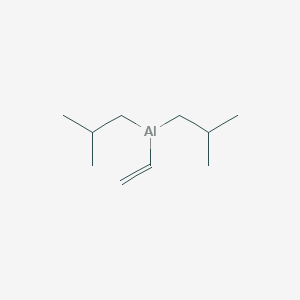
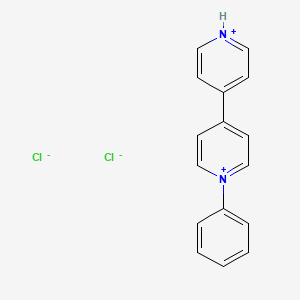
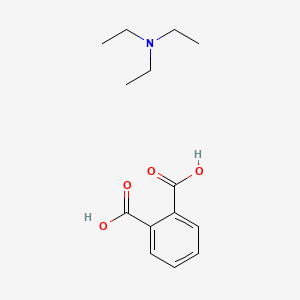


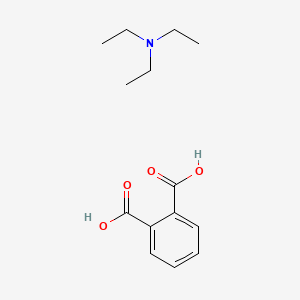
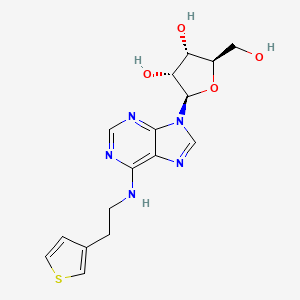
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
